molecular formula C20H26O2 B14495634 1-tert-Butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene CAS No. 63096-68-4

1-tert-Butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene

Cat. No.: B14495634
CAS No.: 63096-68-4
M. Wt: 298.4 g/mol
InChI Key: ZYTIMFYTGSCQNP-UHFFFAOYSA-N
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Description

1-tert-Butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene is an organic compound characterized by a benzene ring substituted with a tert-butyl group and a 1,2-dimethoxy-2-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene can be synthesized through a multi-step process involving the alkylation of benzene derivatives. One common method involves the reaction of 1,4-dimethoxybenzene with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst . This reaction yields this compound under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions using similar reagents and catalysts. The process is optimized for yield and purity, ensuring that the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions are common, where the tert-butyl group or the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

1-tert-Butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-tert-Butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include oxidative stress response and signal transduction .

Comparison with Similar Compounds

Uniqueness: 1-tert-Butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

63096-68-4

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

1-tert-butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene

InChI

InChI=1S/C20H26O2/c1-20(2,3)17-13-11-16(12-14-17)19(22-5)18(21-4)15-9-7-6-8-10-15/h6-14,18-19H,1-5H3

InChI Key

ZYTIMFYTGSCQNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C(C2=CC=CC=C2)OC)OC

Origin of Product

United States

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